Si–B Bond Length in Si₂BF₇ vs. SiF₃BF₂: Electron Diffraction and Microwave Spectroscopy
The Si–B bond length in Si₂BF₇, determined by gas‑phase electron diffraction, is 2.008 ± 0.017 Å [REFS‑1]. This is markedly shorter than the Si–B distance of 2.027 ± 0.005 Å found in the single‑silicon analogue SiF₃BF₂ by microwave spectroscopy [REFS‑2], indicating that the insertion of an –SiF₂– spacer significantly alters the Si–B bonding.
| Evidence Dimension | Si–B bond length (Å) |
|---|---|
| Target Compound Data | 2.008 ± 0.017 Å (Si₂BF₇, F₃Si–SiF₂–BF₂) |
| Comparator Or Baseline | 2.027 ± 0.005 Å (SiF₃BF₂, single‑Si analogue) |
| Quantified Difference | Δ = 0.019 Å (approx. 0.9% shorter in Si₂BF₇) |
| Conditions | Gas-phase electron diffraction (Si₂BF₇, 1970); gas‑phase microwave spectroscopy (SiF₃BF₂, 1983) |
Why This Matters
The distinct Si–B distance serves as a direct structural fingerprint to identify the correct Si–Si–B architecture and differentiate Si₂BF₇ from its single‑silicon analogue in procurement or analytical verification.
- [1] Chang, C.-H., Porter, R. F., & Bauer, S. H. (1970). The molecular structure of perfluoroborodisilane, Si₂BF₇, as determined by electron diffraction. The Journal of Physical Chemistry, 74(6), 1363–1367. https://doi.org/10.1021/j100701a036 View Source
- [2] Langridge-Smith, P. R. R., & Cox, A. P. (1983). Microwave spectrum and structure of difluoro(trifluorosilyl)borane, SiF₃BF₂. Journal of the Chemical Society, Faraday Transactions 2, 79, 1089–1106. https://doi.org/10.1039/F29837901089 View Source
